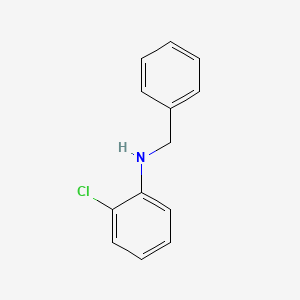

N-benzyl-2-chloroaniline

Descripción general

Descripción

N-benzyl-2-chloroaniline, also known as N-(2-chlorophenyl)benzenemethanamine, is an organic compound with the molecular formula C13H12ClN. This compound is characterized by the presence of a benzylamine group substituted with a 2-chlorophenyl group. It is widely used in various scientific research applications due to its versatile nature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloroaniline, can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-chlorobenzaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound, often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-chloroaniline, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-benzyl-2-chloroaniline and its derivatives are significant in medicinal chemistry, especially as intermediates for synthesizing bioactive compounds. Its structure allows for modifications that enhance biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives of this compound. For instance, compounds synthesized from this base have shown high scavenging activity against free radicals, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), indicating potential therapeutic uses in preventing oxidative stress-related diseases .

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The high efficacy observed in certain synthesized compounds suggests their potential role in stroke therapy or neuroprotection .

Receptor Binding Studies

The compound's derivatives have been explored for their interactions with various receptors, particularly adenosine receptors and serotonin receptors (5-HT). Modifications to the benzyl group have been shown to enhance binding affinity and potency at these receptors, making them promising candidates for developing new therapeutic agents .

Synthesis Processes

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations leading to complex structures.

N-Alkylation Reactions

One notable application involves its use in N-alkylation reactions where this compound is reacted with benzyl alcohol under specific catalytic conditions to produce N-benzylaniline with high yields. This method has been optimized using metal-organic frameworks as catalysts, demonstrating efficient recycling and sustainability in synthetic processes .

Derivative Synthesis

The synthesis of various derivatives through electrophilic aromatic substitution has been documented, showcasing the compound's utility in generating a library of related chemicals for further biological evaluation . For example, substituents at the para-position of the benzyl ring have been shown to improve metabolic stability, enhancing the pharmacokinetic profiles of resulting compounds .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored in material science.

Nanoparticle Synthesis

The compound has been utilized in synthesizing polyphenol-containing nanoparticles which exhibit antioxidant properties and potential applications in drug delivery systems. The coordination interactions between polyphenols and metal ions can be leveraged to create multifunctional nanoassemblies for biomedical applications .

Case Studies and Data Tables

To provide a comprehensive overview, data tables summarizing key findings from various studies on this compound are included below:

Mecanismo De Acción

The mechanism of action of N-benzyl-2-chloroaniline, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

Benzenemethanamine, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in the para position.

Benzenemethanamine, N-(2-iodophenyl)-: Contains an iodine atom instead of chlorine.

Benzenemethanamine, N-phenyl-: Lacks the halogen substitution.

Uniqueness

N-benzyl-2-chloroaniline, is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Actividad Biológica

N-benzyl-2-chloroaniline (CAS Number: 98018-66-7) is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a benzyl group and a chloroaniline moiety. It appears as a pale yellow to light brown solid or liquid, with a boiling point of approximately 230 °C and a density of about 1.15 g/cm³ at 20 °C. The compound is known for its reactivity in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound's derivatives have shown significant inhibitory profiles, with IC50 values indicating effective inhibition against AChE .

Table 1: Biological Activity Data of this compound Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | 0.45 | |

| This compound derivative A | Carbonic anhydrase | 0.30 | |

| This compound derivative B | Aldose reductase | 0.60 |

Anticonvulsant Activity

Research has indicated that certain derivatives of this compound possess anticonvulsant properties. A study demonstrated that specific substitutions at the C(2) site significantly enhance anticonvulsant activity. For instance, derivatives with oxygen substituents exhibited promising results in electroshock-induced seizure tests in animal models .

Case Study: Inhibition of Chagas Disease Pathogen

In a notable case study, the potential of this compound derivatives was evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. High-content screening assays revealed that certain compounds from this class exhibited significant suppression of parasite burden in infected VERO cells, suggesting their utility as therapeutic agents against this neglected tropical disease .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Some studies have indicated potential reproductive toxicity and neurotoxic effects associated with prolonged exposure to similar compounds within this chemical class . Thus, further investigations into the safety and efficacy of these compounds are warranted.

Propiedades

IUPAC Name |

N-benzyl-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIRIFJATWTRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437201 | |

| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98018-66-7 | |

| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What happens to N-benzyl-2-chloroaniline when exposed to light in a solution?

A1: When an aqueous acetonitrile solution of this compound is irradiated, it undergoes photochemical reactions leading to several products. These include phenanthridine, 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), N-benzylaniline, and bibenzyl. This process involves both cyclization and reduction reactions. [] It's important to note that both singlet and triplet excited states of the molecule are involved in these photochemical transformations. []

Q2: Does the halogen substituent influence the photochemical reaction outcome?

A2: Yes, the type of halogen substituent on the N-benzylaniline significantly impacts the photochemical reaction products. Notably, while chloro-substituted N-benzylanilines yield the dimer 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), the iodo-substituted counterparts do not produce this dimer upon irradiation. [] This suggests that the heavier halogen atom might influence the reaction pathway and favor different products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.